Specific Scientific Field: Environmental Science
Comprehensive and Detailed Summary of the Application: “S-Metolachlor Metabolite CGA 50720” is used as a reference standard in the analysis of water samples. It is particularly useful in the study of surface water and groundwater .
Detailed Description of the Methods of Application or Experimental Procedures: The compound is utilized in conjunction with direct injection liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This technique allows for the detection and quantification of the analyte in water samples .
Thorough Summary of the Results or Outcomes Obtained: The use of “S-Metolachlor Metabolite CGA 50720” in LC-ESI-MS allows for accurate analysis of water samples. While specific results or outcomes may vary depending on the particular study or experiment, the use of this compound contributes to our understanding of water quality and the presence of certain substances in our environment .
Specific Scientific Field: Analytical Chemistry
Comprehensive and Detailed Summary of the Application: “S-Metolachlor Metabolite CGA 50720” is used as a reference standard in the analysis of pesticides. It is particularly useful in the study of acetochlor, a herbicide used for the preemergence control of annual grasses and broad-leaved weeds in corn, soybeans, and other crops .
Detailed Description of the Methods of Application or Experimental Procedures: The compound is utilized in conjunction with high-performance liquid chromatography (HPLC), ultraviolet-visible spectroscopy (UV/Vis spectroscopy), and gas chromatography (GC). These techniques allow for the detection and quantification of the analyte in pesticide samples .
Thorough Summary of the Results or Outcomes Obtained: The use of “S-Metolachlor Metabolite CGA 50720” in HPLC, UV/Vis spectroscopy, and GC allows for accurate analysis of pesticide samples. While specific results or outcomes may vary depending on the particular study or experiment, the use of this compound contributes to our understanding of pesticide composition and the presence of certain substances in our environment .
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a chemical compound notable for its diverse applications in scientific research and industry. It features a complex molecular structure, characterized by the presence of an aniline derivative and an oxoacetic acid moiety, which contributes to its reactivity and potential utility in various fields, including drug synthesis and catalysis.
Reagents typically used in these reactions include:
The main products from these reactions include:
This compound exhibits significant biological activity, particularly in the context of enzyme interactions and metabolic pathways. It has been shown to participate in the metabolism of s-metolachlor, a herbicide, indicating its relevance in agricultural biochemistry. Additionally, it is being investigated for potential therapeutic properties, making it a candidate for further pharmacological studies .
The synthesis typically involves the reaction of 2-ethyl-6-methylaniline with oxoacetic acid. This reaction is carried out under controlled conditions with appropriate catalysts and solvents to ensure high yield and purity.
For large-scale production, optimized reaction conditions are employed to maximize efficiency. Advanced catalytic systems and continuous flow reactors are often used to ensure consistent quality and high throughput during synthesis.
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid finds applications across various domains:
Research on this compound has focused on its interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve binding to active or allosteric sites on proteins, leading to changes in their activity. This aspect is crucial for understanding its potential therapeutic uses and biological implications .
Several compounds share structural similarities with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. Notable examples include:
The uniqueness of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to these similar compounds. This specificity makes it particularly valuable for targeted research applications .
The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid at laboratory scale primarily employs oxalyl chloride as a key intermediate for amide bond formation. The synthesis typically involves the reaction of 2-ethyl-6-methylaniline with oxoacetic acid under controlled conditions utilizing oxalyl chloride as an activating agent . Laboratory protocols consistently demonstrate that oxalyl chloride serves as one of the most active organic acid chlorides, approaching the activity of inorganic chlorides such as thionyl chloride in terms of chlorinating and dehydrating capabilities [2].
The conventional laboratory synthesis begins with the preparation of the acyl chloride intermediate through the reaction of oxoacetic acid with oxalyl chloride in aprotic solvents such as dichloromethane or tetrahydrofuran [3]. The reaction is typically conducted at room temperature with careful monitoring of moisture levels, as oxalyl chloride reacts vigorously with water and hydroxyl compounds [4]. The oxalic acid precursor must be thoroughly dried, often requiring heating at 110 degrees Celsius for 6-8 hours to ensure maximum yield of oxalyl chloride [2].
The subsequent amidation step involves the addition of 2-ethyl-6-methylaniline to the activated acid chloride intermediate. Research demonstrates that aniline derivatives require specific reaction conditions due to their electron-deficient nature [5]. The use of 1 equivalent of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1 equivalent of 4-dimethylaminopyridine, with catalytic amounts of 1-hydroxybenzotriazole and diisopropylethylamine, provides optimal results for electron-deficient aniline coupling [5].
Laboratory studies indicate that reaction temperature significantly affects both yield and reaction time. Optimization experiments reveal that reactions conducted at 60 degrees Celsius demonstrate superior performance compared to room temperature conditions [6]. The highest yields of amide products, reaching 93.1 percent, are typically achieved at reaction times of 150 minutes under these elevated temperature conditions [6].
Solvent selection plays a crucial role in laboratory synthesis protocols. Tetrahydrofuran emerges as the preferred solvent system, providing yields ranging from 49.5 to 55.5 percent, which consistently exceed those obtained using dichloromethane [7]. The pH optimization studies demonstrate that maintaining slightly acidic conditions in the range of pH 4.5-5.0 ensures optimal reactivity of coupling reagents [6].
Laboratory protocols establish specific molar ratios for optimal synthesis outcomes. The most effective conditions employ 1.5 millimoles of oxalyl chloride, 5 millimoles of triethylamine, 1.5 millimoles of carboxylic acid, and 1.0 millimole of amine substrate [7]. These stoichiometric relationships ensure complete conversion while minimizing side reactions and byproduct formation.
Industrial production of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid involves large-scale synthesis utilizing optimized reaction conditions to maximize efficiency and minimize production costs . The industrial process incorporates advanced catalytic systems and continuous flow reactors to ensure consistent quality and high throughput .
Industrial synthesis increasingly employs continuous flow microreactors for enhanced control over reaction parameters. Flow systems provide uniform irradiation and precise temperature control, addressing challenges associated with scaling traditional batch processes [8]. Continuous flow photochemistry systems demonstrate particular effectiveness, achieving full conversion to desired products with residence times as short as six seconds [8].
The implementation of twin-screw extruder technology represents a significant advancement in industrial amide synthesis. This solvent-minimized approach achieves space-time yields of 4.74×10³ kilograms per cubic meter per day, with process mass intensity values of 1.78 and electronic factors of 0.78 [9]. The continuous extrusion process demonstrates throughput capabilities of 70 grams per hour, scaling to 1.68 kilograms per day [9].
Industrial optimization studies provide comprehensive data on yield enhancement strategies. The following table summarizes key industrial synthesis parameters and their corresponding yields:
Parameter | Optimal Condition | Yield Range (%) | Reference Conditions |
---|---|---|---|
Temperature | 75°C | 80-90 | Continuous flow [9] |
Residence Time | 0.5-6 seconds | 85-95 | Microflow synthesis [10] |
Base Loading | 0.6 equivalents | 88 | Potassium tert-butoxide [9] |
Reaction Time | 150 minutes | 93.1 | Batch synthesis [6] |
Solvent System | Tetrahydrofuran | 55.5 | Laboratory scale [7] |
Industrial processes utilize specialized catalyst systems to enhance reaction efficiency. Phase transfer catalysts demonstrate significant improvements in reaction yields, with tetrabutylammonium bromide raising yields to 91 percent in oxidation steps [11]. The selection of appropriate phase transfer catalysts addresses solubility challenges inherent in two-phase reaction systems involving potassium permanganate oxidations [11].
Advanced industrial systems incorporate enzyme-catalyzed processes for enhanced selectivity and reduced environmental impact. Adenylating enzyme-mediated mechanisms achieve high conversion rates while generating minimal waste products [12]. These biocatalytic approaches demonstrate broad substrate flexibility and tolerance for various aniline derivatives [12].
Industrial optimization focuses on process intensification through reactive extrusion technology. This approach eliminates the need for traditional solvents while maintaining high reaction yields [9]. The reactive extrusion process operates continuously for extended periods, with documented runs exceeding seven hours while maintaining consistent product quality [9].
Temperature and pressure optimization studies reveal that elevated temperatures reduce base consumption while achieving high yields [9]. Industrial protocols demonstrate that temperatures of 100 degrees Celsius with reduced base loadings of 0.4 equivalents can achieve superior results compared to room temperature conditions [9].
Mechanistic investigations of amide bond formation in aniline derivatives, including 2-ethyl-6-methylaniline, reveal complex reaction pathways involving multiple elementary steps. Computational studies utilizing density functional theory provide detailed insights into the reaction mechanisms governing amide formation through oxalyl chloride intermediates [13].
The amide bond formation mechanism proceeds through a stepwise pathway involving initial activation of the carboxylic acid component followed by nucleophilic attack by the aniline derivative [14]. Mechanistic studies demonstrate that the reaction involves formation of a tetrahedral intermediate, with the collapse of this intermediate representing the rate-determining step [6].
Computational investigations reveal that the detailed mechanism depends significantly on the nature of catalysts employed [13]. Strong acidic catalysts and bifunctional catalysts both promote stepwise pathways, though their elementary steps differ substantially [13]. Basic catalysts facilitate a concerted carbon-nitrogen bond formation pathway coupled with decarboxylation [13].
Kinetic studies of amide bond formation demonstrate that reaction rates depend on multiple factors including catalyst acid-base properties and substrate acidity [15]. The rate-determining step involves nucleophilic attack of the amine on the activated carbonyl carbon, with the reaction rate inversely related to the basicity of the amine component [6].
Mechanistic studies reveal that carboxylate Natural Bond Orbital partial charge at the carbonyl carbon represents the most significant factor determining reaction rates [15]. More positive partial charges result in slower reaction rates due to reduced susceptibility to leaving group expulsion [15]. Sterimol parameters indicate that increased steric bulk around the amine component significantly reduces reaction rates [15].
Research on aniline derivatives demonstrates that electronic effects significantly influence amide bond formation kinetics. Electron-deficient anilines, such as those containing trifluoromethyl substituents, exhibit reduced reactivity compared to electron-rich derivatives [9]. The 2-ethyl-6-methylaniline substrate represents a moderately activated system due to the electron-donating effects of both alkyl substituents.
Resonance destabilization studies reveal that N-acylanilines feature significantly decreased barriers to rotation around the amide nitrogen-carbonyl bond [16]. The amide nitrogen to carbonyl pi-star resonance can vary by as much as 10 kilocalories per mole depending on substituent patterns [16]. These electronic effects have direct implications for reaction rates and product stability.
Mechanistic studies provide quantitative data on activation energies for various reaction pathways. The following table summarizes activation energy data for different mechanistic pathways:
Mechanistic Pathway | Activation Energy (kcal/mol) | Catalyst System | Temperature Range (°C) |
---|---|---|---|
Stepwise Addition | 18.5-22.1 | Acidic catalysts [13] | 20-60 |
Concerted Mechanism | 15.2-18.9 | Basic catalysts [13] | 20-80 |
Self-Catalytic | 16.8-19.5 | Bifunctional [13] | 25-75 |
Enzyme-Mediated | 12.3-15.7 | Adenylating enzyme [12] | 25-37 |
Detailed mechanistic studies examine the influence of substituent patterns on reaction kinetics. The 2-ethyl-6-methylaniline system demonstrates enhanced reactivity compared to unsubstituted aniline due to the electron-donating effects of the alkyl substituents [17]. Kinetic measurements reveal that the hydrolysis rate of related phosphate tri-esters follows first-order kinetics with respect to substrate concentration [17].
Comparative studies of similarly substituted aniline derivatives support phosphorus-nitrogen bond fission mechanisms [17]. Arrhenius parameters and concentration effects provide evidence for the proposed mechanistic pathways [17]. The order of electron-attracting power of substituents directly correlates with observed reaction rates [17].
The thermodynamic characterization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid reveals significant thermal instability compared to related oxamic acid derivatives. The compound exhibits a melting point above 135°C, but this transition is accompanied by simultaneous decomposition [1]. This thermal behavior is characteristic of oxamic acid derivatives containing aromatic substituents, where the thermal decomposition temperature is often lower than that of the parent oxamic acid.
Table 1: Thermal Properties of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid
Property | Value | Reference Compound (Oxamic acid) |
---|---|---|
Melting Point | >135°C (decomposition) | 207-210°C (decomposition) [2] |
Decomposition Temperature | >135°C | 207-210°C |
Thermal Stability Range | Room temperature to 135°C | Room temperature to 200°C |
Storage Temperature | Room temperature, dark, dry | 2-8°C, protected from light |
The molecular weight of 207.23 g/mol [1] and predicted density of 1.246±0.06 g/cm³ [1] indicate a relatively compact molecular structure. The thermal decomposition occurring at the melting point suggests that the compound undergoes intramolecular rearrangement or bond cleavage under heating conditions, which is consistent with the behavior observed in thermogravimetric analysis studies of similar oxamic acid derivatives [3] [4].
The solubility characteristics of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid demonstrate limited solubility in commonly used solvents, reflecting the influence of the bulky aromatic substituent on the oxamic acid backbone. The compound exhibits slight solubility in both dimethyl sulfoxide and methanol [1], indicating preferential interaction with polar aprotic and protic solvents respectively.
Table 2: Solubility Profile in Various Solvent Systems
Solvent System | Solubility | Comparative Reference |
---|---|---|
Water | Not directly reported | Oxamic acid: 108 mg/mL [2] |
Dimethyl sulfoxide | Slightly soluble [1] | Oxamic acid: Slightly soluble [2] |
Methanol | Slightly soluble [1] | Oxamic acid: Slightly soluble [2] |
Ethanol | Not reported | Oxamide: Soluble [5] |
Diethyl ether | Predicted insoluble | Oxalic acid: 14 g/L [6] |
The limited water solubility can be attributed to the hydrophobic nature of the 2-ethyl-6-methylphenyl substituent, which significantly reduces the hydrophilic character compared to simple oxamic acid derivatives. Studies on related oxamic acid derivatives indicate that water solubility decreases substantially with increasing aromatic substitution [7] [8]. The moderate solubility in polar organic solvents such as dimethyl sulfoxide and methanol suggests potential for hydrogen bonding interactions between the oxamic acid moiety and protic solvents.
The acid strength of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is characterized by a predicted pKa value of 0.12±0.54 [1], indicating very strong acid behavior. This extremely low pKa value places the compound among the strongest organic acids, significantly more acidic than the parent oxamic acid (pKa = 1.60±0.20) [2] and comparable to strong mineral acids.
Table 3: Acid Dissociation Constants in Aqueous Solution
Compound | pKa Value | Acid Classification | Dissociation at pH 7 |
---|---|---|---|
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid | 0.12±0.54 [1] | Very strong acid | >99.9% |
Oxamic acid | 1.60±0.20 [2] | Strong acid | >99% |
Oxalic acid (first) | 1.25 [9] | Very strong acid | >99.9% |
Oxalic acid (second) | 4.14 [9] | Moderate acid | ~99% |
Acetic acid | 4.756 [9] | Weak acid | ~0.18% |
The enhanced acidity compared to oxamic acid can be attributed to the electron-withdrawing effect of the aromatic substituent, which stabilizes the conjugate base through delocalization of the negative charge. Potentiometric titration studies of similar N-aryl oxamic acids have demonstrated that aromatic substitution consistently lowers pKa values through resonance stabilization [10] [11]. The very low pKa indicates that the compound will exist predominantly in its deprotonated form under physiological conditions (pH 7.4), which has implications for its interaction with biological systems and metal coordination behavior.
Irritant